molecular formula C20H19N3O4 B2828951 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide CAS No. 898465-21-9

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide

Cat. No. B2828951
CAS RN: 898465-21-9
M. Wt: 365.389
InChI Key: AZIQKOHGAKFFJK-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinolin-7-yl family and has a unique structure that allows it to interact with various biological systems.

Scientific Research Applications

Psycho- and Neurotropic Profiling

The psycho- and neurotropic properties of related quinolinone derivatives have been extensively studied, indicating the potential for compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide to exhibit significant psychoactive effects. Research highlights include the identification of compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting a broad spectrum of potential neurological applications (Podolsky, Shtrygol’, & Zubkov, 2017).

GABAA/Benzodiazepine Receptor Interaction

Studies on imidazo[1,5-a]quinoxaline amides and carbamates, which share structural motifs with the compound , demonstrate high affinity for the GABAA/benzodiazepine receptor. This interaction implies potential for therapeutic applications in disorders related to GABAergic dysfunction, including anxiety and epilepsy (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Cyclopropanation and Heterocyclic Synthesis

The synthesis and study of cyclopropane-containing compounds, including those with quinoline structures, have revealed their potential in creating diverse heterocyclic compounds. These synthetic approaches enable the development of molecules with various biological activities, serving as potential precursors for pharmaceuticals (Yong, Ung, Pyne, Skelton, & White, 2007).

Rhodium(III)-Catalyzed Annulation

The development of quinolin-4(1H)-one scaffolds through Rh(III)-catalyzed [3+3] annulation represents a significant advancement in the synthesis of complex heterocycles. This method demonstrates the potential for constructing privileged structures relevant to drug discovery, emphasizing the importance of such compounds in medicinal chemistry (Liu et al., 2020).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(15-3-1-5-17(11-15)23(26)27)21-16-9-8-13-4-2-10-22(18(13)12-16)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIQKOHGAKFFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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